molecular formula C11H14N2O5S B014686 Tosyl-D-asparagine CAS No. 92142-18-2

Tosyl-D-asparagine

Cat. No.: B014686
CAS No.: 92142-18-2
M. Wt: 286.31 g/mol
InChI Key: VZCCSZRICJFBSI-SECBINFHSA-N
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Description

Tosyl-D-asparagine, also known as N2-(p-tolylsulfonyl)-D-asparagine, is a derivative of the amino acid D-asparagine. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the asparagine molecule. This compound is primarily used in organic synthesis and research due to its unique chemical properties .

Scientific Research Applications

Tosyl-D-asparagine is widely used in scientific research due to its role as a protected amino acid derivative. Some of its applications include:

Mechanism of Action

Target of Action

Tosyl-D-asparagine is a derivative of the non-essential amino acid D-asparagine . The primary targets of D-asparagine are the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Mode of Action

D-asparagine is known to play a crucial role in the metabolism of toxic ammonia in the body through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

Asparagine metabolism involves two key enzymes: asparagine synthetase, which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyzes asparagine to aspartate . Asparagine is involved in the metabolic control of cell functions in nerve and brain tissue . It is also involved in the formation of other nutrients such as glucose, proteins, lipids, and nucleotides .

Pharmacokinetics

Asparaginase, an enzyme that breaks down asparagine, is known to induce anti-asparaginase neutralizing antibodies in a large proportion of patients (44–60%), thus negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .

Result of Action

The hydrolysis of asparagine (and/or glutamine) by asparaginase can lead to the activation of gcn2 kinase, which phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 . This could potentially lead to changes in protein synthesis.

Action Environment

It is known that various cancer cells initiate different reprogramming processes in response to the deficiency of asparagine . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by environmental factors such as the presence of other compounds, pH, temperature, and the specific cellular environment.

Safety and Hazards

While specific safety and hazards information for Tosyl-D-asparagine was not found, asparagine is generally considered safe. However, it’s always important to handle biochemicals following appropriate safety guidelines .

Biochemical Analysis

Biochemical Properties

Tosyl-D-asparagine, like other asparagine derivatives, may interact with various enzymes, proteins, and biomoleculesAsparagine itself is known to interact with enzymes such as asparagine synthase (ASNS) and asparaginase (ASNase), which are involved in asparagine synthesis and degradation, respectively .

Cellular Effects

The specific cellular effects of this compound are not well-studied. Asparagine, the core component of this compound, plays a vital role in cellular processes. It is involved in the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Asparagine also plays a crucial role in cancer cell development .

Molecular Mechanism

The molecular mechanism of this compound is not well-documented. Asparagine, a component of this compound, is known to interact with various biomolecules. For instance, asparagine synthase (ASNS) catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase) hydrolyzes asparagine to aspartate .

Temporal Effects in Laboratory Settings

Asparaginase, an enzyme that interacts with asparagine, is known to have various toxicities, most of which are not life-threatening and do not preclude repeat dosing .

Dosage Effects in Animal Models

Asparaginase, an enzyme that interacts with asparagine, has shown an excellent therapeutic response to asparagine-auxotrophic cancers such as acute lymphoblastic leukemia (ALL) .

Metabolic Pathways

This compound likely participates in the metabolic pathways of asparagine. Asparagine is involved in the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Two enzymes, asparagine synthase (ASNS) and asparaginase (ASNase), are involved in asparagine metabolism .

Transport and Distribution

Asparagine, a component of this compound, acts as a major form of nitrogen storage and transport to sink tissues .

Subcellular Localization

Asparagine, a component of this compound, is known to participate in photorespiration, providing an input of nitrogen to balance an output of serine or glycine to other pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tosyl-D-asparagine typically involves the protection of the amino group of D-asparagine with a tosyl group. One common method includes the reaction of D-asparagine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

(2R)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCCSZRICJFBSI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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